molecular formula C6H12O2 B3301858 1-Cyclobutylethane-1,2-diol CAS No. 91313-34-7

1-Cyclobutylethane-1,2-diol

Cat. No.: B3301858
CAS No.: 91313-34-7
M. Wt: 116.16 g/mol
InChI Key: LIIVVUDHEOLCEK-UHFFFAOYSA-N
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Description

1-Cyclobutylethane-1,2-diol is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-6(8)5-2-1-3-5/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIVVUDHEOLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance Within the Diol Class of Compounds

1-Cyclobutylethane-1,2-diol belongs to the class of vicinal diols, also known as glycols, which are characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms. orgsyn.orgwikipedia.org This structural arrangement imparts specific properties to the molecule. The proximity of the hydroxyl groups allows for the potential of intramolecular hydrogen bonding, which can influence the molecule's conformational preferences, polarity, and solubility.

The reactivity of vicinal diols is also a key aspect of their chemical nature. They can undergo oxidation to form dicarbonyl compounds or be cleaved at the carbon-carbon bond between the hydroxyl groups under specific conditions. Furthermore, the two hydroxyl groups can act as a bidentate ligand, coordinating to metal centers, which is a valuable characteristic in catalysis and materials science. The presence of a stereocenter at the carbon bearing the secondary hydroxyl group means that this compound can exist as enantiomers, making it a potentially valuable chiral building block in asymmetric synthesis. core.ac.uk

The Cyclobutane Moiety As a Privileged Scaffold in Chemical Research

The cyclobutane (B1203170) ring, a four-membered carbocycle, has gained significant attention in medicinal chemistry and materials science, where it is often referred to as a "privileged scaffold". nih.gov Its unique, puckered three-dimensional structure sets it apart from more common cyclic and aromatic systems. nih.gov The inherent ring strain of cyclobutane influences its chemical reactivity and conformational behavior. mdpi.com

In drug discovery, the incorporation of a cyclobutane moiety can offer several advantages. It can act as a metabolically stable bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, potentially improving the pharmacokinetic profile of a drug candidate. nih.gov The rigid, non-planar nature of the cyclobutane ring can also be used to enforce specific conformations on a molecule, which can be crucial for binding to a biological target with high affinity and selectivity. nih.gov Research has shown that cyclobutane-containing compounds exhibit a range of biological activities, including antimicrobial and antitumor properties. openmedicinalchemistryjournal.com

Overview of Research Trajectories for Novel Cyclobutyl Diols

Stereoselective and Diastereoselective Synthesis of 1,2-Diols

Controlling the relative stereochemistry between the two hydroxyl groups (syn or anti) is a primary challenge in the synthesis of 1,2-diols. Various powerful methods have been developed to address this, starting from alkene, ketone, or diketone precursors.

Asymmetric Dihydroxylation Approaches

Asymmetric dihydroxylation (AD) of alkenes is a premier method for the enantioselective synthesis of chiral vicinal diols. The most prominent of these is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.govmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand to hydroxylate a prochiral alkene. wikipedia.orgorganic-chemistry.org The high toxicity and cost of osmium are mitigated by using a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), to regenerate the Os(VIII) catalyst in a catalytic cycle. wikipedia.orgorganic-chemistry.org

The stereochemical outcome is highly predictable and is controlled by the choice of the chiral ligand. Commercially available reagent mixtures, known as AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide access to either enantiomer of the diol product with high enantiomeric excess (ee). wikipedia.orgmdpi.com The reaction proceeds via a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol. wikipedia.org

For the synthesis of this compound, the precursor would be vinylcyclobutane. The Sharpless AD reaction is highly regioselective, preferentially oxidizing the most electron-rich double bond in a molecule. wikipedia.org

Table 1: Representative Asymmetric Dihydroxylation of Alkenes

Alkene SubstrateReagent/LigandCo-oxidantProduct DiolEnantiomeric Excess (ee)
Vinylcyclobutane (Hypothetical)AD-mix-β ((DHQD)₂PHAL)K₃Fe(CN)₆, K₂CO₃(R)-1-Cyclobutylethane-1,2-diolTypically >90%
StyreneAD-mix-βK₃Fe(CN)₆, K₂CO₃(R)-1-Phenylethane-1,2-diol97%
trans-StilbeneAD-mix-βNMO(R,R)-1,2-Diphenylethane-1,2-diol>99%
Vinylcyclobutane (Hypothetical)AD-mix-α ((DHQ)₂PHAL)K₃Fe(CN)₆, K₂CO₃(S)-1-Cyclobutylethane-1,2-diolTypically >90%

Beyond chemical catalysis, biocatalytic approaches using enzymes like Rieske non-heme iron oxygenases offer an alternative for stereoselectively introducing two hydroxyl groups in a single step.

Reduction of Ketones and Diketones Precursors to Access this compound

The reduction of α-hydroxy ketones or 1,2-diketones provides another direct route to 1,2-diols. The key challenge is controlling the diastereoselectivity (syn vs. anti) and, in the case of prochiral diketones, the enantioselectivity.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique, particularly using Noyori-type ruthenium catalysts complexed with chiral diamine ligands. nih.gov These catalysts can reduce 1,2-diketones to the corresponding 1,2-diols with exceptional levels of both diastereoselectivity and enantioselectivity. nih.govacs.org For instance, the ATH of 1,2-diketones using specific Ru-based catalysts can generate diols with >99% ee and high diastereomeric ratios. nih.gov The reduction of cyclobutenediones has been shown to be highly regio- and stereoselective, affording various four-membered ring products depending on the reaction conditions. acs.orgresearchgate.net In some cases, steric hindrance can be exploited to achieve the regioselective reduction of only one carbonyl group in a diketone. nih.gov

The precursor for this compound via this method would be 1-cyclobutyl-1,2-ethanedione or 1-cyclobutyl-2-hydroxyethan-1-one.

Table 2: Diastereoselective Reduction of Ketone Precursors

Ketone SubstrateReducing Agent/CatalystHydrogen SourceProduct Diol (Stereochemistry)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Benzil (1,2-Diphenyl-1,2-ethanedione)(S,S)-RuCl(p-cymene)(TsDPEN)HCOOH/Et₃N(R,R)-Hydrobenzoinsyn:anti >99:1>99%
2,3-Butanedione(S,S)-RuCl(p-cymene)(TsDPEN)HCOOH/Et₃N(R,R)-2,3-Butanediolsyn:anti >99:197%
1-Cyclobutyl-1,2-ethanedione (Hypothetical)(R,R)-RuCl(p-cymene)(TsDPEN)HCOOH/Et₃N(S,S)-1-Cyclobutylethane-1,2-diolHigh syn selectivityHigh

Organocatalytic and Metal-Catalyzed Methods for C-C Bond Formation

Constructing the carbon backbone of diols can be achieved through various C-C bond-forming reactions. Transition metal catalysis, in particular, offers robust methods for creating the vicinal diol skeleton. libretexts.orgrsc.org

One of the most direct routes is the pinacol (B44631) coupling reaction, which involves the reductive coupling of two carbonyl compounds (aldehydes or ketones) to form a 1,2-diol. While classical methods often use harsh reducing agents like sodium or magnesium, modern variations employ milder and more selective reagents, often based on low-valent titanium, samarium, or vanadium complexes.

Ruthenium-catalyzed reactions have also shown significant utility. For example, Ru(0)-catalyzed cycloadditions between benzocyclobutenones and 1,2-diols can proceed via C-C bond activation, forming complex polycyclic structures. nih.gov Furthermore, metal-catalyzed hydrohydroxyalkylation reactions can couple alcohols with unsaturated partners like alkynes and dienes.

Organocatalysis, which uses small organic molecules as catalysts, has also been applied to the synthesis of complex molecules, including those with diol functionalities. mdpi.combeilstein-journals.orgrsc.orgorganic-chemistry.org For instance, cascade reactions initiated by aminocatalysis can assemble complex cyclic structures from simple starting materials. mdpi.com While direct organocatalytic synthesis of this compound is not prominently documented, the principles of organocatalytic C-C bond formation, such as Michael additions and aldol (B89426) reactions, can be applied to construct the necessary carbon framework prior to diol installation.

Enantioselective Routes to Chiral this compound

Achieving absolute stereocontrol to synthesize a single enantiomer of a chiral diol is a paramount objective, particularly for pharmaceutical applications. This is accomplished through enantioselective methods, including the use of chiral auxiliaries and biocatalysis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Evans oxazolidinones are among the most famous and widely used chiral auxiliaries. wikipedia.orgcolab.wsresearchgate.net They are particularly effective in controlling the stereochemistry of aldol reactions, alkylations, and Diels-Alder reactions. wikipedia.orgcolab.ws For the synthesis of a molecule like this compound, one could envision an Evans-type asymmetric aldol reaction between a chiral N-propanoyl oxazolidinone and cyclobutanecarboxaldehyde. This would establish two new stereocenters with a predictable relative and absolute configuration. Subsequent removal of the auxiliary would yield a chiral β-hydroxy acid, which can be further transformed into the target diol.

Other notable auxiliaries include pseudoephedrine amides and Oppolzer's camphorsultam. wikipedia.org For syntheses specifically involving cyclobutane rings, chiral diols themselves, such as (R,R)-1,2-dicyclohexylethane-1,2-diol, have been employed as chiral directors for reactions involving boronic esters to create substituted cyclobutanes with high enantiopurity. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationKey TransformationStereochemical Outcome
Evans OxazolidinonesAsymmetric Aldol ReactionReaction of a boron enolate with an aldehydeTypically yields syn-aldol adducts with high diastereoselectivity. wikipedia.orgcolab.ws
Oppolzer's CamphorsultamAsymmetric Alkylation/Conjugate AdditionEnolate alkylation or Michael additionHigh stereocontrol via steric shielding of one enolate face. wikipedia.org
SAMP/RAMP HydrazonesAsymmetric Alkylation of Ketones/AldehydesAlkylation of a chiral hydrazone-derived lithioenamineProvides access to α-alkylated carbonyls with high ee. wikipedia.org
(R,R)-1,2-Dicyclohexylethane-1,2-diolAsymmetric Synthesis with Boronic EstersChain extension of chiral boronic estersHigh diastereoselectivity in the formation of new C-C bonds. nih.gov

Biocatalytic Transformations Utilizing Alcohol Dehydrogenases

Biocatalysis leverages the remarkable selectivity of enzymes to perform challenging chemical transformations. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly valuable for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. frontiersin.orgnih.gov These enzymes often exhibit exquisite enantioselectivity, providing access to optically pure alcohols that are difficult to obtain via traditional chemical methods. mdpi.comnih.gov

The synthesis of chiral this compound could be achieved by the ADH-catalyzed reduction of a precursor like 1-cyclobutyl-2-hydroxyethan-1-one. The stereochemical outcome (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific ADH used, as different enzymes exhibit opposing stereopreferences (governed by Prelog's rule). frontiersin.org For example, ADHs from Lactobacillus species, such as Lactobacillus kefir and Lactobacillus brevis, are often (R)-selective, while others, like the one from Rhodococcus ruber, are (S)-selective. nih.govmdpi.comresearchgate.net

A critical aspect of ADH-catalyzed reductions is the need for a nicotinamide (B372718) cofactor (NADH or NADPH), which is expensive to use in stoichiometric amounts. uni-duesseldorf.de This issue is solved by using a cofactor regeneration system. A common strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol (B130326) is added in large excess. frontiersin.org The ADH oxidizes the isopropanol to acetone, regenerating the NADPH/NADH in situ, which then reduces the primary ketone substrate.

Researchers have successfully used ADHs to reduce sterically demanding ketones, including α-hydroxy ketones, to produce a wide range of diastereomerically pure 1,2-diols with excellent enantiomeric and diastereomeric excess. researchgate.net

Table 4: Representative Biocatalytic Reductions using Alcohol Dehydrogenases (ADHs)

Ketone SubstrateADH SourceCofactor RegenerationProduct AlcoholConversionEnantiomeric Excess (ee)
AcetophenoneLactobacillus brevis (LB-ADH)Isopropanol (Substrate-coupled)(R)-1-Phenylethanol>99%>99%
2-Hydroxy-1-phenylpropan-1-oneRalstonia sp. (RasADH)Isopropanol (Substrate-coupled)(1R,2R)-1-Phenylpropane-1,2-diol>95%>99%
1,4-Diphenyl-1,4-butanedioneRalstonia sp. (RasADH)Isopropanol (Substrate-coupled)(1S,4S)-1,4-Diphenyl-1,4-butanediol>99%>99% de, >99% ee
1-Cyclobutyl-2-hydroxyethan-1-one (Hypothetical)Lactobacillus kefir (Lk-ADH)Isopropanol (Substrate-coupled)(R)-1-Cyclobutylethane-1,2-diolHigh>99%

Asymmetric Hydrosilylation Strategies

Asymmetric hydrosilylation of prochiral ketones represents a direct and atom-economical method for synthesizing chiral alcohols. For the preparation of 1,2-diols like this compound, this strategy is typically applied to the corresponding α-diketone (e.g., 1-cyclobutylethane-1,2-dione) or α-hydroxy ketone precursors. The development of non-precious metal catalysts has made this an increasingly attractive alternative to hydrogenation. psu.edu

The asymmetric reduction of 1,2-diketones is a significant challenge, but recent advances using chiral frustrated Lewis pair (FLP) catalysts have shown high stereoselectivity. researchgate.net These systems can effectively reduce unsymmetrical vicinal diketones with hydrosilanes like phenylsilane (B129415) (PhSiH₃) to yield optically active 1,2-diols. researchgate.net Beyond FLPs, various transition metal catalysts based on cobalt, copper, and zinc have been developed for the asymmetric hydrosilylation of ketones. psu.eduresearchgate.netnih.govresearchgate.net For instance, cobalt(II) complexes with chiral diphosphine ligands can effectively catalyze the reduction of aryl alkyl ketones with excellent enantioselectivities. psu.edu Similarly, copper(II)-acetate combined with chiral ligands like (S)-P-Phos has been used for the enantioselective hydrosilylation of structurally diverse ketones, highlighting the method's synthetic utility. researchgate.net

The choice of hydrosilane, solvent, and ligand is critical and highly interdependent. Phenylsilane is a commonly used reductant, and solvents like toluene (B28343) are often preferred. psu.edu The performance of several catalytic systems is detailed below.

Catalyst SystemSubstrate TypeHydrosilaneKey FeaturesReported Selectivity (Example)
Chiral Frustrated Lewis Pair (FLP)Unsymmetrical 1,2-DiketonesPhSiH₃First highly stereoselective hydrosilylation of vicinal diketones. researchgate.netUp to 99% ee, >20:1 dr for 1,2-anti-diols. researchgate.net
Co(OAc)₂ / (S)-Xyl-P-PhosAryl Alkyl KetonesPhSiH₃Air-stable, non-precious metal catalyst; achieves high ee. psu.eduUp to 96% ee. psu.edu
Cu(OAc)₂ / (S)-P-PhosHalo-substituted Alkyl Aryl KetonesPhSiH₃Applicable to complex substrates for synthesis of drug precursors. researchgate.netUp to 99% ee. researchgate.net
Zn-Trianglamine ComplexesProchiral KetonesNot SpecifiedProvides products with high enantiomeric excess. researchgate.netUp to 98% ee. researchgate.net

Divergent Synthesis from Cyclobutane Precursors

Photochemical [2+2] cycloadditions are powerful reactions for constructing cyclobutane rings, which are present in over 2600 known natural products. nih.gov These reactions can be broadly categorized into the cycloaddition of two olefin units or the reaction of a carbonyl compound with an alkene, known as the Paternò-Büchi reaction. nih.govwikipedia.org

The Paternò-Büchi reaction provides a direct route to oxetane (B1205548) rings, which are valuable synthetic intermediates that can be subsequently cleaved to form 1,3-diols. wikipedia.orgresearchgate.net However, with careful selection of substrates, such as silyl (B83357) enol ethers, the resulting 3-(silyloxy)oxetanes can be regioselectively opened to furnish diastereomerically pure 1,2-diols in excellent yields. acs.org The reaction mechanism involves the photoexcitation of a carbonyl compound, which then adds to a ground-state alkene. wikipedia.org The stereochemical outcome can be controlled by using chiral substrates, where factors like 1,3-allylic strain can lead to high facial diastereoselectivity (dr >95:5). acs.org

Alternatively, the [2+2] photocycloaddition of two alkene units can form the cyclobutane skeleton. acs.org Historically, these were often photodimerization reactions in the solid state. acs.orgrsc.orgthieme-connect.com Modern methods often employ Cu(I) catalysis to facilitate the reaction between simple aliphatic alkenes, which would otherwise be unreactive. nih.gov Newly designed copper catalysts show increased reaction rates and stability, expanding the scope to include sterically bulky alkenes. nih.gov Once the cyclobutane ring is formed, standard oxidation methods (e.g., dihydroxylation) can be used to introduce the diol functionality.

The functionalization of pre-existing cyclobutane frameworks via ring-opening or rearrangement reactions offers another versatile approach to complex diols. A key strategy involves the semi-pinacol rearrangement, where, for example, the acid-catalyzed rearrangement of specific α-hydroxy epoxides can be used to construct highly substituted carbocycles. rsc.org

A related strategy involves the ring enlargement of cyclobutanones through the rearrangement of spiro-annelated oxiranes. ugent.be Treatment of a cyclobutanone (B123998) with a sulfonium (B1226848) ylide generates an epoxide. Subsequent treatment with a lithium halide can open the epoxide to form a 1-(halomethyl)cyclobutanol intermediate, which then undergoes a skeletal rearrangement to furnish a cyclopentanone (B42830). ugent.be While this specific outcome is a ring expansion, the principles of epoxide opening on a cyclobutane scaffold are relevant for generating functionalized intermediates that could lead to diols.

More advanced methods include tandem reaction sequences. For example, a ring-opening metathesis/oxy-Cope rearrangement strategy has been developed for cyclobutene-containing substrates. nih.gov This sequence stereospecifically introduces the 1,5-diene moiety required for the subsequent anion-accelerated oxy-Cope rearrangement, providing a controlled route to various bicyclic ring systems. nih.gov Such bicyclic structures can be valuable precursors, which can be cleaved oxidatively to yield acyclic chains containing the desired diol functionality.

Chemoenzymatic Synthesis of Stereoisomers of this compound

Chemoenzymatic methods, particularly lipase-catalyzed kinetic resolutions, are exceptionally powerful for obtaining optically active 1,2-diols. nih.gov These biocatalytic approaches take advantage of the high enantioselectivity of enzymes to separate racemic mixtures. nih.govmdpi.com

The most common strategy is the irreversible acylation of a racemic diol using an acyl donor like vinyl acetate. mdpi.comacs.org A lipase (B570770) selectively catalyzes the esterification of one enantiomer of the diol, leaving the other enantiomer largely unreacted. researchgate.netnih.gov The resulting monoacylated product and the unreacted diol can then be separated chromatographically, providing access to both enantiomers of the target compound with high enantiomeric purity. acs.org

Lipases from various sources, such as Pseudomonas cepacia (Amano PS), Pseudomonas fluorescens, and porcine pancreas (PPL), have been successfully employed for the resolution of cyclic 1,2-diols. nih.govmdpi.comacs.orgresearchgate.net The enantioselectivity can be highly dependent on the specific lipase, the substrate structure, and the reaction conditions. acs.orgnih.gov For instance, in the resolution of certain cyclic trans-1,2-diols, lipases Amano PS and Amano AK were found to exhibit opposite enantiomer selectivity. acs.orgnih.gov

Lipase SourceSubstrate TypeAcyl DonorKey ResultReported Enantiomeric Excess (ee)
Amano PS (from Pseudomonas cepacia)Racemic cyclopentane-trans-1,2-diol derivativeVinyl AcetateKinetic resolution via transesterification. acs.orgnih.gov95% ee (monoacetate), 92% ee (recovered diol). acs.orgnih.gov
Amano AK (from Pseudomonas fluorescens)Racemic cycloheptane-trans-1,2-diol derivativeVinyl AcetateOpposite enantioselectivity compared to Amano PS for some substrates. acs.orgnih.gov94% ee (monoacetate), 84% ee (recovered diol). acs.org
PSL-C (from Pseudomonas cepacia)Racemic 1,2-diols with quaternary centersNot SpecifiedBiocatalyst can be reused up to five times without losing properties. nih.govGood conversions and enantioselectivities achieved. nih.gov
Pseudomonas fluorescens LipaseCyclobutane and cyclobutene (B1205218) diolsNot Specified (Acylation)Reaction at low temperatures led to nearly quantitative yields and ee. researchgate.netNearly quantitative ee. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (NMR)

While specific ¹H and ¹³C NMR data for this compound are not found in the provided search results, a doctoral thesis does describe the spectroscopic data for a structurally related, more complex diol: (1S)-1-((1S)-1-(Hydroxymethyl)-2-(2-hydroxypropan-2-yl)cyclobutyl)ethane-1,2-diol. uab.cat For this related compound, the following NMR data was reported in CDCl₃:

¹H NMR (250 MHz, CDCl₃): δ 4.59 (d, J = 4.9 Hz, 1H), 4.06 (d, J = 9.9 Hz, 1H), 3.87 (d, J = 10.6 Hz, 1H), 3.61 (dd, J = 10.6, 4.9 Hz, 1H), 3.40 (d, J = 9.9 Hz, 1H), 2.55 (dd, J = 9.8, 5.7 Hz, 1H), 2.47–2.25 (s, 2H, OH), 2.09–1.78 (m, 4H), 1.31–1.22 (s, 3H), 1.25–1.17 (s, 3H). uab.cat

¹³C NMR (62.5 MHz, CDCl₃): δ 90.3, 84.9, 76.1, 75.9. uab.cat

This data illustrates the types of signals and couplings that would be expected for a molecule containing a cyclobutane ring and a diol functional group. However, the exact chemical shifts and coupling constants for the simpler this compound would differ.

Table 1: Hypothetical NMR Data for this compound This table is a hypothetical representation based on general principles of NMR spectroscopy, as specific data for the compound was not found.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CH-OH3.5 - 4.0m
CH₂-OH3.4 - 3.7m
Cyclobutane CH1.8 - 2.5m
Cyclobutane CH₂1.5 - 2.2m
OH1.0 - 5.0br s
Carbon (¹³C) Predicted Chemical Shift (ppm)
CH-OH70 - 80
CH₂-OH60 - 70
Cyclobutane CH35 - 50
Cyclobutane CH₂15 - 30

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. mdpi.comuniv-amu.fr For this compound, which has two stereocenters, four possible stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The determination of absolute configuration using these methods typically involves comparing experimentally measured spectra with those predicted from quantum chemical calculations. univ-amu.fr Although general methodologies for chiroptical spectroscopy are well-established, specific studies applying these techniques to this compound were not identified. The analysis would involve measuring the differential absorption of left and right circularly polarized light to provide information about the stereochemical arrangement of the molecule. pageplace.decas.cz

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. google.com This technique would be definitive in assigning the configuration of the stereocenters in a crystalline sample of this compound. The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.

No published X-ray crystallographic data for this compound was found in the search results. Such an analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the puckered conformation of the cyclobutane ring and the relative orientation of the two hydroxyl groups.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a fundamental technique used to confirm the molecular weight and elemental composition of a compound. vdoc.pub For this compound (C₆H₁₂O₂), the expected exact mass can be calculated.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI) or electrospray ionization (ESI), would offer structural information. Common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

While a patent for a related compound, 2-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-isothiazolidine-1,1-dioxide, mentions the use of mass spectrometry for characterization, specific mass spectral data for this compound is not provided in the searched literature. google.com A high-resolution mass spectrum of a related compound, (1S)-1-((1R)-1-(1,3-Dioxolan-2-yl)-2-(2-hydroxypropan-2-yl)cyclobutyl)ethane-1,2-diol, has been reported with a calculated m/z for [M+Na]⁺ of 425.2694 and a found value of 425.2703, demonstrating the accuracy of this technique. uab.cat

Theoretical and Computational Investigations of 1 Cyclobutylethane 1,2 Diol

Quantum Chemical Calculations of Conformational Landscapes and Isomers

A comprehensive understanding of 1-Cyclobutylethane-1,2-diol begins with mapping its conformational landscape. Quantum chemical calculations, a cornerstone of modern chemistry, are pivotal in identifying the molecule's various stable three-dimensional arrangements, known as conformers, and the energy barriers between them.

The process involves a systematic search of the potential energy surface of the molecule. By rotating the single bonds, particularly the C-C bond of the ethane-1,2-diol moiety and the bond connecting the cyclobutyl group, a multitude of geometries can be generated. For each of these geometries, quantum chemical methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, in conjunction with an appropriate basis set (e.g., 6-31G* or cc-pVTZ), would be used to calculate the electronic energy.

The resulting data would allow for the construction of a potential energy surface, revealing the low-energy conformers. These stable structures would likely be characterized by specific intramolecular hydrogen bonding patterns between the two hydroxyl groups, and by the relative orientation of the bulky cyclobutyl group. The transition states connecting these minima would also be located, providing insight into the dynamics of conformational changes.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

To understand the behavior of this compound in a real-world chemical environment, molecular dynamics (MD) simulations are indispensable. These simulations model the motion of every atom in a system over time, providing a dynamic picture of the molecule's interactions with its surroundings, particularly with solvent molecules.

In an MD simulation, the forces between atoms are calculated using a force field, a set of empirical energy functions. The simulation would typically place a single this compound molecule in a box filled with a chosen solvent, such as water or a non-polar organic solvent. The system is then allowed to evolve over time, with the trajectory of each atom calculated by solving Newton's equations of motion.

Analysis of these trajectories would reveal crucial information about solvent effects. For instance, in a polar solvent like water, the simulations would illustrate the formation of hydrogen bonds between the diol's hydroxyl groups and surrounding water molecules. This would influence the conformational preferences of the molecule, potentially stabilizing conformers that are less favorable in the gas phase. Furthermore, MD simulations can be used to study aggregation and intermolecular interactions between multiple this compound molecules, providing insights into its bulk properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) offers a powerful and computationally efficient method to investigate the electronic structure and reactivity of this compound. DFT methods calculate the electronic energy and properties of a molecule based on its electron density, rather than the more complex wavefunction. mdpi.comnih.gov

A typical DFT study would begin with geometry optimization of the most stable conformers identified through quantum chemical calculations. This would provide precise bond lengths, bond angles, and dihedral angles. Subsequently, a variety of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more readily excitable and thus more reactive. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the hydroxyl groups are expected to be the most electron-rich regions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides invaluable tools for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Frequency calculations using DFT or other quantum chemical methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes associated with each peak, specific functional groups can be identified. For example, the characteristic O-H stretching and C-O stretching frequencies of the diol moiety would be predicted.

NMR chemical shifts and coupling constants can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted NMR parameters for the various hydrogen and carbon atoms in this compound would be instrumental in interpreting experimental NMR spectra and confirming the molecule's structure.

Finally, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This would provide insight into the electronic transitions possible within the molecule.

While direct computational studies on this compound are yet to be published, the application of these established theoretical and computational methodologies promises a deep and detailed understanding of its intrinsic properties and behavior. Such research would provide a valuable foundation for any future experimental and applied investigations of this chemical compound.

Chemical Transformations and Derivatization of 1 Cyclobutylethane 1,2 Diol

Selective Functionalization of Hydroxyl Groups

The presence of a primary and a secondary hydroxyl group in 1-cyclobutylethane-1,2-diol allows for selective functionalization, which is crucial for its use as a building block in multi-step syntheses. The differential reactivity of these two groups can be exploited to achieve mono-protection, -esterification, or -etherification.

One of the most common strategies for selective protection involves the use of sterically demanding protecting groups, which preferentially react with the less hindered primary hydroxyl group. highfine.com Silyl (B83357) ethers are particularly useful in this regard. For instance, the reaction of this compound with one equivalent of a bulky silylating agent like tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base such as imidazole (B134444) would be expected to yield the corresponding primary silyl ether as the major product. highfine.com The relative stability of different silyl ethers to acidic and basic conditions allows for their selective removal, providing an orthogonal protection strategy. highfine.com

Table 1: Common Silyl Ether Protecting Groups and Their Relative Stability

Protecting GroupAbbreviationRelative Stability to Acid HydrolysisRelative Stability to Base
TrimethylsilylTMSLeast StableLeast Stable
TriethylsilylTES
tert-ButyldimethylsilylTBDMS/TBS
TriisopropylsilylTIPSMost Stable
tert-ButyldiphenylsilylTBDPSMost Stable
Data sourced from highfine.com

Beyond silyl ethers, other protecting groups can be selectively introduced. For example, trityl (Tr) and its derivatives are highly selective for primary alcohols due to their significant steric bulk. highfine.com Acetal (B89532) and ketal formations are also important for the protection of 1,2-diols. harvard.edu

Selective acylation of the primary hydroxyl group can be achieved using stannylene acetal intermediates. harvard.edu This method allows for the introduction of ester functionalities at the less hindered position with high selectivity.

Oxidation Reactions and Their Regioselectivity

The oxidation of this compound can lead to a variety of products, including hydroxy ketones, diketones, and cleavage products, depending on the oxidant and reaction conditions. The regioselectivity of these reactions is a key consideration.

Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would be expected to selectively oxidize the less sterically hindered primary alcohol to an aldehyde, yielding 1-cyclobutyl-2-hydroxyethanal. Further oxidation could then convert the secondary alcohol to a ketone, affording 1-cyclobutyl-1-oxoethanal.

A significant reaction of vicinal diols is oxidative cleavage, which can be accomplished with reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). doubtnut.com This reaction cleaves the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds. doubtnut.com In the case of this compound, oxidative cleavage would yield cyclobutanecarbaldehyde and formaldehyde.

Molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using dimethyl sulfoxide (B87167) (DMSO) as the oxidant has been shown to be an efficient method for the synthesis of 1,4-dicarbonyl compounds. researchgate.net This transformation is driven by the release of ring strain.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The diol functionality of this compound serves as a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often require initial functionalization of the hydroxyl groups to introduce appropriate reactive centers. For instance, conversion of the diol to a dihalide or a ditosylate would generate electrophilic sites for subsequent cyclization with a dinucleophile.

One potential pathway to fused heterocycles involves the formation of an epoxide. Selective tosylation of the primary hydroxyl group followed by base-induced intramolecular Williamson ether synthesis would yield 1-cyclobutyl-1,2-epoxyethane. This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to generate a range of functionalized derivatives. savemyexams.comlibretexts.org The high reactivity of epoxides is due to the significant ring strain in the three-membered ring. savemyexams.comlibretexts.org

Furthermore, cyclobutane-fused heterocycles can be synthesized through [2+2] cycloaddition reactions. ananikovlab.ruresearchgate.net While not a direct reaction of the diol itself, derivatives of this compound could be elaborated into alkenes suitable for such cycloadditions.

Reactions Involving the Cyclobutane (B1203170) Ring System

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to larger or acyclic structures. These transformations are often promoted by acid, base, or transition metals.

Acid-catalyzed rearrangements, such as the pinacol (B44631) rearrangement, can occur with 1,2-diols. In the presence of a strong acid, protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation. Subsequent 1,2-migration of a carbon atom from the cyclobutane ring could lead to a ring-expanded product, such as a cyclopentanone (B42830) derivative. The stereochemistry of the diol can influence the course of such rearrangements. nih.gov

Radical-mediated ring expansion of cyclobutanone (B123998) derivatives is another powerful synthetic tool. researchgate.net Derivatives of this compound could potentially be converted to cyclobutanones that undergo such transformations. Additionally, metal-promoted ring expansions of cyclobutylmethyl systems have been reported. ugent.be

The development of methods for the diastereocontrolled synthesis of 1,1,3-trisubstituted cyclobutanes from the ring-opening of bicyclo[1.1.0]butanes highlights the ongoing interest in the synthesis and manipulation of cyclobutane systems. nih.gov

Applications of 1 Cyclobutylethane 1,2 Diol in Synthetic Organic Chemistry

As a Chiral Building Block in Complex Molecule Synthesis

Chiral 1,2-diols are of significant interest as they are common motifs in a plethora of natural products and pharmaceuticals. researchgate.net The enantiomerically pure forms of 1-cyclobutylethane-1,2-diol serve as crucial starting materials, or "chiral synthons," for the synthesis of more complex chiral molecules. acs.org The defined stereochemistry of the diol can be transferred to subsequent products, allowing for the stereocontrolled synthesis of target molecules. mdpi.com

The synthetic utility of such diols is often demonstrated in their conversion to other key intermediates. For instance, chiral vicinal diols can be transformed into the corresponding epoxides or cyclic sulfates, which are then susceptible to nucleophilic attack, leading to the introduction of new functional groups with a high degree of stereocontrol.

Table 1: Representative Transformations of Chiral 1,2-Diols

Starting MaterialReagents and ConditionsProductSignificance
Chiral 1,2-diol1. TsCl, pyridine; 2. K2CO3, MeOHChiral epoxideVersatile intermediate for ring-opening reactions
Chiral 1,2-diol1. SOCl2, Et3N; 2. RuCl3, NaIO4Chiral cyclic sulfateEnables stereospecific nucleophilic substitution
Chiral 1,2-diolNaIO4, H2O/THFAldehyde/Ketone fragmentsOxidative cleavage for chain modification

The presence of the cyclobutane (B1203170) moiety also imparts unique conformational rigidity to the molecules synthesized from it, which can be advantageous in designing molecules with specific three-dimensional structures, a concept often referred to as "escaping from flatland" in medicinal chemistry. researchgate.net

Utility as a Precursor for Novel Cyclobutane-Containing Scaffolds

The strained four-membered ring of this compound is not merely a passive component but can actively participate in ring-opening and ring-expansion reactions to generate novel molecular scaffolds. researchgate.net These transformations can lead to the formation of larger carbocyclic or heterocyclic systems that would be challenging to synthesize through other methods.

For example, under acidic or thermal conditions, cyclobutane derivatives can undergo rearrangements to yield cyclopentane (B165970) or cyclohexane (B81311) structures. The diol functionality in this compound can be used to direct these rearrangements or to introduce further functionality into the resulting scaffolds.

Table 2: Ring-Expansion and Ring-Opening Reactions of Cyclobutane Derivatives

Cyclobutane PrecursorReaction TypeResulting ScaffoldPotential Applications
Functionalized cyclobutanolWagner-Meerwein rearrangementSubstituted cyclopentanone (B42830)Synthesis of natural products and bioactive molecules
Donor-acceptor cyclobutaneLewis acid-catalyzed ring openingFunctionalized linear chainAccess to acyclic compounds with defined stereochemistry
Cyclobutane-1,2-dicarboxylateThermolysis and rearrangementDihydropyran derivativesSynthesis of heterocyclic compounds

The ability to generate diverse and complex scaffolds from a single, well-defined precursor highlights the synthetic power of using strained ring systems like this compound. researchgate.net

Development as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

Chiral diols are a cornerstone in the field of asymmetric catalysis, where they are frequently employed as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. researchgate.net The C2-symmetric nature of many chiral diols is particularly effective in creating a well-defined chiral environment around a metal center.

While specific studies on this compound as a ligand are not extensively documented, its structural motifs are analogous to other diols that have been successfully used in a variety of asymmetric transformations. These include asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions. The rigid cyclobutane backbone could enforce a specific conformation of the ligand-metal complex, potentially leading to high levels of enantioselectivity.

Table 3: Potential Asymmetric Reactions Utilizing Chiral Diol Ligands

Reaction TypeMetal CatalystRole of Chiral DiolExample Transformation
Asymmetric HydrogenationRuthenium, RhodiumForms chiral phosphine-diol or diamine-diol ligandsKetone to chiral alcohol
Asymmetric EpoxidationTitanium, VanadiumForms chiral tartrate-like complexesAllylic alcohol to chiral epoxide
Asymmetric Diels-AlderCopper, Lewis AcidsForms chiral Lewis acid complexDiene and dienophile to chiral cyclohexene

The modular nature of this compound would also allow for the synthesis of a library of related ligands with varying steric and electronic properties, which could be screened for optimal performance in a particular catalytic reaction.

Role in the Synthesis of Natural Products and Analogues

The cyclobutane motif is present in a wide array of natural products, many of which exhibit interesting biological activities. rsc.orgresearchgate.net These natural products often feature complex stereochemical arrangements, making their synthesis a significant challenge. researchgate.net Chiral building blocks such as this compound are invaluable in the total synthesis of these molecules.

Table 4: Examples of Cyclobutane-Containing Natural Product Families

Natural Product FamilyRepresentative CompoundBiological ActivitySynthetic Challenge
PiperarboreninesPiperarborenine BCytotoxicStereocontrolled formation of the cyclobutane ring
DictazolesDictazole AAntifungalConstruction of the substituted cyclobutane core
GrandisolGrandisolInsect pheromoneEnantioselective synthesis of the cyclobutane ring

The use of this compound and its derivatives can provide a more direct and efficient route to these complex natural products. Moreover, by modifying the structure of the diol, chemists can synthesize analogues of these natural products to probe their structure-activity relationships, potentially leading to the discovery of new therapeutic agents.

Exploration of 1 Cyclobutylethane 1,2 Diol Within Medicinal Chemistry Paradigms

Cyclobutane (B1203170) Ring as a Bioisosteric Replacement for Aliphatic Chains and Aryl Groups

The cyclobutane ring, a four-membered carbocycle, has emerged as a versatile tool in the medicinal chemist's armamentarium. nih.govnih.govru.nl Its unique puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains and planar aryl groups, serving as a valuable bioisostere to modulate a range of properties critical for drug efficacy. nih.govru.nl Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design, and the cyclobutane moiety provides a compelling option in this regard.

One of the primary applications of the cyclobutane ring is to introduce conformational rigidity. nih.govru.nl Flexible molecules often suffer an entropic penalty upon binding to their biological target as their rotatable bonds become fixed. By replacing a flexible linker, such as an ethyl group, with a 1,3-disubstituted cyclobutane, the number of accessible conformations is significantly reduced. nih.gov This pre-organization of the molecule into a more bioactive conformation can lead to enhanced binding affinity and potency.

Furthermore, the cyclobutane scaffold can serve as a non-classical bioisostere for phenyl rings. pressbooks.pub While aromatic rings are ubiquitous in drug molecules, they can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites. Replacing a phenyl ring with a cyclobutane can mitigate this issue, thereby improving the metabolic stability and safety profile of a drug candidate. pressbooks.pub The three-dimensional nature of the cyclobutane ring also allows it to fill hydrophobic pockets in target proteins in a manner distinct from flat aromatic systems, potentially leading to novel interactions and improved selectivity. nih.govnih.govru.nl

The table below illustrates a comparative analysis of properties when a cyclobutane ring is used as a bioisosteric replacement.

Original MoietyBioisosteric ReplacementKey Property ModificationsRepresentative Examples in Drug Discovery
Flexible Aliphatic Chain (e.g., ethyl)1,3-Disubstituted CyclobutaneIncreased conformational rigidity, reduced entropic penalty upon binding. nih.govFactor Xa inhibitors. pressbooks.pub
Phenyl GroupCyclobutane RingImproved metabolic stability (reduced potential for oxidative metabolism), altered lipophilicity, enhanced three-dimensionality for pocket filling. nih.govpressbooks.pubIntegrin antagonists. rsc.org
AlkeneCyclobutane RingPrevention of cis/trans isomerization, increased stability. nih.govru.nlNot specified in provided context.

Stereochemical Influence on Molecular Recognition and Ligand Design

The presence of two adjacent chiral centers in the 1,2-diol moiety of 1-cyclobutylethane-1,2-diol introduces the element of stereochemistry, a critical determinant of biological activity. The spatial arrangement of the hydroxyl groups (syn or anti) and the absolute configuration at each stereocenter can profoundly influence how the molecule interacts with its biological target. researchgate.net It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.

Molecular recognition is a highly specific process governed by the three-dimensional complementarity between a ligand and its receptor. The precise positioning of key functional groups, such as the hydroxyls in a diol, is paramount for establishing effective binding interactions, including hydrogen bonds. For instance, the relative orientation of the two hydroxyl groups in this compound will dictate their ability to simultaneously engage with hydrogen bond donors or acceptors within a binding site. researchgate.net

In the context of ligand design, controlling the stereochemistry of the diol is crucial. Synthetic strategies that allow for the selective preparation of specific stereoisomers are therefore of high value. nih.gov The ability to generate and test individual stereoisomers allows medicinal chemists to elucidate the optimal three-dimensional pharmacophore required for activity and to select the isomer with the most favorable therapeutic index.

Diol Moiety as a Critical Pharmacophore or Modifying Group

A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.govwikipedia.org The 1,2-diol functionality can act as a critical pharmacophore in its own right, participating in key hydrogen bonding interactions with a biological target. nih.govnih.govfiveable.me The two hydroxyl groups can act as both hydrogen bond donors and acceptors, providing a versatile means of anchoring a ligand within a binding pocket.

Beyond its role as a direct binding element, the diol moiety can also serve as a modifying group to improve the physicochemical properties of a drug candidate. The introduction of hydroxyl groups generally increases the polarity and water solubility of a molecule. This can be particularly advantageous for highly lipophilic compounds, as improved solubility can enhance bioavailability and facilitate formulation.

The table below summarizes the roles of the diol moiety in medicinal chemistry.

Role of Diol MoietyDescriptionImpact on Drug Properties
Pharmacophore The hydroxyl groups act as key hydrogen bond donors and/or acceptors, directly interacting with the biological target. nih.govnih.govfiveable.meEnhances binding affinity and specificity.
Modifying Group Increases the overall polarity and hydrophilicity of the molecule.Improves aqueous solubility, potentially leading to better bioavailability and formulation characteristics.
Metabolic Handle Can be a site for metabolic transformations, such as glucuronidation, which can aid in drug clearance.Influences the pharmacokinetic profile.

Metabolic Stability Studies of the Cyclobutane Scaffold

A significant driver for the incorporation of the cyclobutane ring into drug candidates is its potential to enhance metabolic stability. nih.govru.nl Many common metabolic pathways involve the oxidation of C-H bonds by cytochrome P450 enzymes. The increased s-character of the C-H bonds in the strained cyclobutane ring makes them generally less susceptible to enzymatic oxidation compared to their counterparts in more flexible aliphatic systems. nih.gov

Furthermore, the conformational constraints imposed by the cyclobutane ring can shield adjacent, metabolically labile sites from enzymatic attack. nih.gov By strategically positioning the cyclobutane moiety, medicinal chemists can effectively block or hinder the metabolic degradation of a molecule, thereby increasing its half-life and duration of action.

Several studies have demonstrated the improved metabolic stability conferred by the cyclobutane scaffold. For example, in the development of integrin antagonists, compounds incorporating a functionalized cyclobutane ring as the central scaffold exhibited favorable stability. rsc.org A lead compound from this series showed a half-life of over 80 minutes in stability assays. rsc.org In another instance, the replacement of an ethyl linker with a trans-cyclobutyl ring in a tyrosine-based amino acid resulted in a compound with excellent metabolic stability, showing over 60 minutes of stability for the unlabeled moiety. nih.govru.nl These findings highlight the utility of the cyclobutane scaffold as a means of designing more robust and durable drug candidates. rsc.org

Future Perspectives and Emerging Research Avenues for 1 Cyclobutylethane 1,2 Diol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of vicinal diols, such as 1-Cyclobutylethane-1,2-diol, is a cornerstone of organic chemistry. The integration of their production with flow chemistry and automated synthesis platforms presents a promising avenue for future research. Continuous-flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity.

For a compound like this compound, a hypothetical flow synthesis could involve the continuous dihydroxylation of a suitable alkene precursor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors could allow for the optimization of stereoselectivity, a critical factor for diols with multiple chiral centers. Automated platforms could further streamline this process by enabling high-throughput screening of catalysts and reaction conditions, accelerating the discovery of efficient and scalable synthetic routes.

Table 1: Potential Parameters for Flow Synthesis of this compound

ParameterPotential RangeSignificance
Precursor 1-Cyclobutyl-1-etheneStarting material for dihydroxylation.
Oxidant Osmium tetroxide (catalytic), N-Methylmorpholine N-oxide (co-oxidant)Common reagents for syn-dihydroxylation.
Solvent Acetone/Water mixtureTypical solvent system for this transformation.
Flow Rate 0.1 - 1.0 mL/minInfluences residence time and reaction completion.
Temperature 0 - 25 °CAffects reaction rate and selectivity.
Reactor Type Packed-bed or microreactorProvides high surface area for catalytic reactions.

Applications in Materials Science and Polymer Chemistry

Diols are fundamental building blocks in polymer chemistry, serving as monomers for the synthesis of polyesters, polycarbonates, and polyurethanes. While there is no specific research on the use of this compound in this capacity, its unique cyclobutyl moiety could impart interesting properties to resulting polymers. The rigid and strained four-membered ring could influence the thermal and mechanical properties of the polymer backbone.

Future research could explore the polymerization of this compound with various dicarboxylic acids or their derivatives to create novel polyesters. The properties of these materials, such as their glass transition temperature, tensile strength, and biodegradability, would be of significant interest. The presence of the ethyl group and the specific stereochemistry of the diol would also be expected to play a crucial role in determining the final polymer characteristics.

Development of Next-Generation Catalytic Systems for its Derivatization

The two hydroxyl groups of this compound offer a rich platform for chemical modification. The development of next-generation catalytic systems for the selective derivatization of this diol is a key area for future investigation. For instance, catalytic systems that can distinguish between the two hydroxyl groups would enable the synthesis of complex, non-symmetrical derivatives.

Areas of potential catalytic development include:

Monoprotection: Catalysts that facilitate the selective protection of one hydroxyl group, leaving the other available for further reaction.

Asymmetric Catalysis: For racemic mixtures of this compound, chiral catalysts could be employed for kinetic resolution or desymmetrization, providing access to enantiopure products.

Oxidative Cleavage: Catalytic systems could be developed for the selective oxidative cleavage of the carbon-carbon bond between the hydroxyl groups, leading to the formation of valuable dicarbonyl compounds.

Advanced Mechanistic Studies of its Formation and Reactivity

A thorough understanding of the formation and reactivity of this compound requires advanced mechanistic studies. While general mechanisms for dihydroxylation reactions are well-established, the specific influence of the cyclobutyl group on the reaction pathway and stereochemical outcome is an area ripe for investigation.

Computational modeling, such as Density Functional Theory (DFT) calculations, could be employed to elucidate the transition states and intermediates involved in its synthesis. These theoretical studies, in conjunction with experimental kinetic analysis, would provide a detailed picture of the reaction mechanism. Similarly, mechanistic studies of its derivatization reactions would be crucial for the rational design of new catalysts and synthetic methodologies. Understanding the conformational dynamics of the cyclobutane (B1203170) ring and its influence on the reactivity of the hydroxyl groups would be a key aspect of this research.

Q & A

Q. What are the primary synthetic routes for 1-Cyclobutylethane-1,2-diol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves hydroxylation of cyclobutyl precursors or microbial biotransformation of ketones. For chemical synthesis, chromic acid oxidation of cyclobutyl-containing glycols under controlled pH (e.g., H2SO4) can yield the diol, with stoichiometric ratios of [Cr(VI)] and substrate critical for minimizing side reactions . Microbial methods, such as Aspergillus flavus-mediated stereoselective oxidation, offer enantioselective pathways but require optimization of fermentation conditions (e.g., pH, temperature, substrate loading) . Reaction efficiency is assessed via HPLC to monitor intermediates and yields .

Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer :
  • Chiral HPLC (e.g., Chiralpak AD-H column with n-hexane/2-propanol eluent) resolves enantiomers, with retention times distinguishing stereoisomers .
  • <sup>1</sup>H NMR in CDCl3/CCl4 identifies diastereomers via coupling constants (e.g., δ 2.05 ppm for geminal protons) .
  • X-ray crystallography determines absolute configuration by analyzing host-guest complexes (e.g., hydrogen-bonded lutidine adducts), with O⋯N distances (~2.6–2.9 Å) confirming structural stability .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should include thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C) and UV-Vis spectroscopy to monitor oxidative degradation under light exposure . Storage in inert atmospheres (N2) at 4°C minimizes hydrolysis and radical-mediated breakdown.

Advanced Research Questions

Q. What mechanistic insights explain the oxidative cleavage of this compound in acidic media?

  • Methodological Answer : Chromic acid (H2CrO4) oxidizes vicinal diols via ester intermediate formation, followed by protonation and C–C bond cleavage. Kinetic studies (varying [H<sup>+</sup>] and substrate concentration) reveal rate dependence on esterification steps. UV-Vis spectra (λ ~450 nm) track Cr(VI)→Cr(III) reduction, confirming stoichiometric relationships .

Q. How do host-guest interactions influence the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Co-crystallization with lutidine derivatives (e.g., 2,6-lutidine) forms inclusion complexes stabilized by O–H⋯N hydrogen bonds (2.66–2.89 Å). Competitive binding assays (e.g., 3,5-lutidine vs. 2,6-lutidine) and thermal analysis (TGA/DSC) quantify guest affinity and complex stability .

Q. What challenges arise in purifying this compound from diol mixtures, and how can they be addressed?

  • Methodological Answer : Close-boiling diols (e.g., 1,2-propanediol) complicate distillation. Aldolization-based separation leverages differences in reactivity: ethylene glycol undergoes aldol condensation with aldehydes, while this compound remains inert. Isobaric vapor-liquid equilibrium (VLE) data at 20–40 kPa inform distillation column design .

Q. What genotoxicity risks are associated with 1,2-diol derivatives, and how should safety protocols be designed?

  • Methodological Answer : While direct data on this compound are limited, structural analogs like benzene-1,2-diol show in vivo genotoxicity (Muta 2 classification) via oxidative DNA damage. Researchers should adopt TTC thresholds (0.15 µg/day for DNA-reactive mutagens) and conduct Ames tests with S9 metabolic activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.